molecular formula C19H30N2O B7163612 N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2,2-dimethylbutanamide

N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2,2-dimethylbutanamide

Cat. No.: B7163612
M. Wt: 302.5 g/mol
InChI Key: KEUDHGKBGDARAZ-UHFFFAOYSA-N
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Description

N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2,2-dimethylbutanamide is a synthetic compound that features a pyrrolidine ring, a benzyl group, and a butanamide moiety

Properties

IUPAC Name

N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2,2-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O/c1-5-19(3,4)18(22)20-15(2)17-11-12-21(14-17)13-16-9-7-6-8-10-16/h6-10,15,17H,5,11-14H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUDHGKBGDARAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)NC(C)C1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2,2-dimethylbutanamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.

    Attachment of the Butanamide Moiety: The final step involves the formation of the amide bond between the pyrrolidine derivative and 2,2-dimethylbutanoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2,2-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the amide or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the pyrrolidine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2,2-dimethylbutanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects and as a lead compound for drug development.

    Biological Research: The compound is used to investigate its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2,2-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides: These compounds share the pyrrolidine and benzyl moieties but differ in the additional substituents.

    Pyrrolidinone Derivatives: Compounds with a pyrrolidinone ring exhibit similar structural features and biological activities.

Uniqueness

N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2,2-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

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